1-Tert-butyl-4-propylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58567-80-9 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1-tert-butyl-4-propylbenzene |
InChI |
InChI=1S/C13H20/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
XLJCEWXIEVXDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 1 Tert Butyl 4 Propylbenzene
Regioselective Alkylation Strategies for Substituted Benzenes
The introduction of alkyl groups onto a benzene (B151609) ring, a fundamental transformation in organic chemistry, is often accomplished through electrophilic aromatic substitution. When the aromatic ring is already substituted, as in the case of tert-butylbenzene (B1681246), the directing effects of the existing substituent and the potential for rearrangement of the incoming alkyl group must be carefully considered.
Friedel-Crafts Alkylation Protocols for Introducing Sterically Demanding Alkyl Groups
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. libretexts.org The reaction typically involves an alkyl halide, a Lewis acid catalyst, and the aromatic substrate. In the synthesis of 1-tert-butyl-4-propylbenzene, the tert-butyl group already present on the benzene ring is an activating, ortho-para directing group. stackexchange.com However, the steric bulk of the tert-butyl group significantly hinders substitution at the ortho positions, leading to a strong preference for para-substitution. ucalgary.cayoutube.com
The choice of catalyst in Friedel-Crafts alkylation is critical for achieving high selectivity for the desired para-isomer. Both traditional Lewis acids and solid acid catalysts have been investigated for this purpose.
Lewis Acids: Conventional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective in promoting the alkylation of aromatic rings. mt.com In the case of tert-butylbenzene, the bulky tert-butyl group sterically obstructs the ortho positions, thereby favoring the formation of the para-substituted product. libretexts.org While specific comparative data for the propylation of tert-butylbenzene is not extensively detailed in readily available literature, the general principle of steric hindrance favoring para-alkylation is well-established.
Solid Acid Catalysts: In recent years, solid acid catalysts, such as zeolites, have gained prominence as more environmentally friendly and reusable alternatives to traditional Lewis acids. mdpi.com Zeolites, with their shape-selective properties, can offer enhanced regioselectivity in aromatic alkylation. The pore structure of certain zeolites can preferentially allow the formation of the less bulky para-isomer while restricting the formation of the ortho-isomer. For instance, zeolites like H-Y and H-beta have been shown to be active catalysts in Friedel-Crafts acylations, a related reaction, with their activity and selectivity influenced by factors such as the Si/Al ratio and the presence of exchanged rare earth metals.
| Catalyst Type | Catalyst Examples | General Advantages for para-Alkylation |
| Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established procedures. Steric hindrance of the tert-butyl group naturally favors para-substitution. |
| Solid Acids | Zeolites (e.g., H-Y, H-beta), Niobic Acid | Reusability, reduced environmental impact, potential for shape-selectivity leading to higher para-isomer yields. tandfonline.comresearchgate.net |
A significant challenge in the Friedel-Crafts alkylation with n-propyl halides is the propensity of the initially formed primary n-propyl carbocation to rearrange to the more stable secondary isopropyl carbocation via a 1,2-hydride shift. youtube.com This rearrangement leads to the formation of the undesired isopropylbenzene derivative as the major product. brainly.comdoubtnut.comvedantu.com
Mitigating this rearrangement is crucial for the successful synthesis of this compound. While specific methods for this particular synthesis are not widely documented, several general strategies can be employed:
Use of Milder Lewis Acids: Strong Lewis acids like AlCl₃ readily promote carbocation formation and subsequent rearrangement. Employing milder Lewis acids may favor a reaction mechanism with a more concerted character, reducing the lifetime of the free primary carbocation and thus minimizing rearrangement.
Lower Reaction Temperatures: Conducting the reaction at lower temperatures can disfavor the rearrangement process, which typically has a higher activation energy than the initial alkylation.
Alternative Propylating Agents: While beyond the strict scope of Friedel-Crafts alkylation with alkyl halides, the use of acylating agents followed by reduction (Friedel-Crafts acylation-reduction) is a common strategy to avoid carbocation rearrangements and obtain straight-chain alkylbenzenes. researchgate.net
It has been observed that in the Friedel-Crafts alkylation of benzene with n-propyl chloride, a mixture of n-propylbenzene and isopropylbenzene is often obtained, with the ratio being dependent on the reaction conditions. cdnsciencepub.com The speed of the initial alkylation of the primary carbocation complex is competitive with the speed of its rearrangement to the secondary carbocation. youtube.com
The stability of the carbocation intermediate is a key determinant of the outcome of Friedel-Crafts alkylation. Carbocation stability follows the order: tertiary > secondary > primary. This stability trend is attributed to the effects of hyperconjugation and inductive electron donation from the alkyl groups attached to the positively charged carbon. khanacademy.org
In the context of synthesizing this compound:
The tert-butyl group is introduced using a tertiary alkyl halide, such as tert-butyl chloride. This readily forms a stable tertiary carbocation, which does not undergo rearrangement. cerritos.edu
The introduction of the n-propyl group is problematic because the primary n-propyl carbocation is highly unstable and rapidly rearranges to the more stable secondary isopropyl carbocation. quora.com
The existing tert-butyl group on the benzene ring is an electron-donating group, which activates the ring towards further electrophilic substitution. This activating effect can influence the transition state of the second alkylation step. However, the inherent instability of the primary n-propyl carbocation remains the dominant factor driving the rearrangement. The nitration of t-butylbenzene, another electrophilic aromatic substitution, yields a product distribution of approximately 12% ortho, 8.5% meta, and 79.5% para, highlighting the strong para-directing and sterically hindering nature of the t-butyl group. stackexchange.com
Alternative Alkylation Approaches
Given the challenges associated with Friedel-Crafts alkylation, particularly carbocation rearrangement, alternative methods for aromatic alkylation have been explored.
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium salt, transports one of the reactants (usually the anion) from the aqueous phase to the organic phase where the reaction occurs. researchgate.net
PTC has been successfully employed for a variety of alkylation reactions, including N-alkylation, O-alkylation, and C-alkylation. nih.gov For C-alkylation of aromatic compounds, PTC can offer a milder alternative to the harsh conditions of Friedel-Crafts reactions. While specific examples of the synthesis of this compound using PTC are not readily found in the literature, the general principles suggest its potential applicability. Alkylation with primary alkyl halides under PTC conditions has been shown to be effective. researchgate.net The use of alkyl tosylates as alkylating agents in PTC has also been demonstrated. phasetransfercatalysis.com This approach could potentially minimize the formation of a free primary carbocation, thereby reducing the likelihood of rearrangement. However, the reactivity of secondary and tertiary halides under PTC conditions can be limited by competing elimination reactions. researchgate.net
Exploration of Organometallic Coupling Reactions for C-C Bond Formation in Hindered Systems
The synthesis of sterically hindered aromatic compounds such as this compound often presents challenges for traditional methods like Friedel-Crafts alkylation, which can be prone to rearrangements and steric limitations. Organometallic cross-coupling reactions provide powerful and versatile alternatives for the selective formation of carbon-carbon (C-C) bonds, even between complex and sterically demanding fragments. wikipedia.orgorganic-chemistry.org These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.org
The Negishi coupling, for instance, utilizes organozinc reagents and has proven effective for forging C(sp³)–C(sp²) bonds in the synthesis of complex molecules. nih.gov This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For a hindered system, a potential Negishi approach to this compound could involve the coupling of a (4-tert-butylphenyl)zinc halide with a propyl halide, or vice-versa, in the presence of a palladium catalyst. The choice of ligands on the metal catalyst is crucial in hindered systems to facilitate the reaction and prevent undesired side reactions like β-hydride elimination. nih.govrsc.org For example, the use of highly-hindered ligands like Ipent has been shown to significantly reduce byproducts from β-hydride elimination in the coupling of secondary alkylzinc reagents. rsc.org
The following table outlines key organometallic coupling reactions applicable to the synthesis of hindered alkylbenzenes.
| Reaction Name | Organometallic Reagent | Organic Electrophile | Typical Catalyst | Key Advantages in Hindered Systems |
| Negishi Coupling | Organozinc (R-ZnX) | Ar-X, R-X | Pd or Ni complexes | High reactivity, good functional group tolerance, effective for sp²-sp³ coupling. wikipedia.orgorganic-chemistry.org |
| Suzuki Coupling | Organoboron (R-B(OR)₂) | Ar-X, R-X | Pd complexes | Stability and low toxicity of boron reagents, commercially available reagents. |
| Stille Coupling | Organotin (R-SnR'₃) | Ar-X, R-X | Pd complexes | Tolerant of a wide range of functional groups. |
| Kumada Coupling | Grignard (R-MgX) | Ar-X, R-X | Ni or Pd complexes | High reactivity of Grignard reagents. |
Research has shown that catalysts with bulky, electron-rich phosphine ligands can improve the efficiency of these couplings for sterically demanding substrates by promoting the crucial reductive elimination step that forms the desired C-C bond. nih.gov
Functional Group Interconversions on the this compound Backbone
The alkyl side chains of this compound offer sites for selective functionalization through oxidation and reduction reactions.
Oxidation: The propyl group is susceptible to oxidation at its benzylic position (the carbon atom directly attached to the aromatic ring), provided it has at least one benzylic hydrogen. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the propyl group to a carboxylic acid, yielding 4-tert-butylbenzoic acid. libretexts.org The tert-butyl group, lacking a benzylic hydrogen, is resistant to such oxidation reactions. libretexts.org This differential reactivity allows for selective functionalization of the propyl chain.
Reduction: While the alkylated benzene ring is itself relatively stable, functional groups introduced onto the ring or side chains can be readily reduced. A common synthetic strategy involves Friedel-Crafts acylation followed by reduction to obtain linear alkyl chains, thereby avoiding carbocation rearrangements. libretexts.orgchemistrysteps.comyoutube.com For example, introducing a propanoyl group onto tert-butylbenzene via Friedel-Crafts acylation yields 1-(4-tert-butylphenyl)propan-1-one. This ketone can then be reduced to the propyl group of this compound.
Two primary methods for this type of carbonyl reduction are:
Wolff-Kishner Reduction: This method uses hydrazine (H₂NNH₂) and a strong base (like KOH) at high temperatures to reduce the ketone to a methylene (B1212753) (CH₂) group. libretexts.orgchemistrysteps.com
Clemmensen Reduction: This reaction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid to achieve the same transformation. youtube.com
Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) can also be used, particularly for reducing benzylic carbonyls. chemistrysteps.comlibretexts.org Under forcing conditions of high heat and pressure, catalytic hydrogenation can also reduce the entire aromatic ring to a cyclohexane ring. libretexts.org
The electron-rich phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgbyjus.com Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.orgucla.edu
Nitration: The use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile, leading to a nitro-substituted product. byjus.comstackexchange.com
Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) is used to introduce a sulfonic acid group (-SO₃H). wikipedia.org
Friedel-Crafts Acylation/Alkylation: An acyl or alkyl group is added using an acyl chloride/alkyl halide and a Lewis acid catalyst. wikipedia.orgchemguide.co.uk
When an EAS reaction is performed on this compound, the positions of the incoming electrophile are dictated by the directing effects of the two existing alkyl groups.
Both the tert-butyl and the propyl groups are classified as activating, ortho-, para-directors. pressbooks.pubwikipedia.orglibretexts.org They are electron-donating groups (EDGs) through an inductive effect, which enriches the electron density of the aromatic ring and stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. stackexchange.comwikipedia.org This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the alkyl group.
In this compound, the two available positions for substitution are ortho to one group and meta to the other. The directing effects are therefore competitive.
Electronic Effects: Both groups activate the positions ortho and para to themselves. Since they are para to each other, the positions ortho to the propyl group are also meta to the tert-butyl group, and vice-versa. The activating influence of both groups will be directed at the two unoccupied positions on the ring.
Steric Effects: The most significant factor in determining the regioselectivity for this molecule is the steric hindrance imposed by the bulky tert-butyl group. pressbooks.pubwikipedia.orgmasterorganicchemistry.com The large size of this group severely hinders the approach of an electrophile to the adjacent ortho position. stackexchange.commasterorganicchemistry.com The n-propyl group is considerably less bulky. Consequently, electrophilic attack is far more likely to occur at the position ortho to the propyl group (and meta to the tert-butyl group).
The nitration of t-butylbenzene, for example, yields a much higher percentage of the para product compared to the ortho product, demonstrating the powerful steric effect of the t-butyl group. stackexchange.commasterorganicchemistry.com Therefore, for this compound, the major monosubstitution product is expected to be substituted at the position ortho to the propyl group.
Product Distribution in EAS of Alkylbenzenes
View Data
| Starting Material | Reaction | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reason for Distribution |
| Toluene (B28343) | Nitration | ~59 | ~4 | ~37 | Small steric hindrance from the methyl group. wikipedia.org |
| tert-Butylbenzene | Nitration | ~12 | ~8.5 | ~79.5 | Significant steric hindrance from the bulky tert-butyl group favors the para position. stackexchange.com |
Halogenation and Other Electrophilic Aromatic Substitutions (EAS) on the Substituted Phenyl Ring
Synthesis of Precursors and Derivatives of this compound
The synthesis of this compound relies on the effective preparation of substituted alkylbenzene precursors. The Friedel-Crafts reaction is a cornerstone method for attaching alkyl or acyl groups to a benzene ring. uomustansiriyah.edu.iqmsu.edu
Friedel-Crafts Alkylation: This reaction involves treating an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. chemguide.co.uklibretexts.org For example, tert-butylbenzene can be synthesized by reacting benzene with tert-butyl chloride and AlCl₃. ucla.edu A significant limitation of this method is the propensity of the intermediate carbocation to rearrange to a more stable form. chemistrysteps.comlibretexts.org This is particularly problematic when attempting to add a linear alkyl chain longer than two carbons, such as a propyl group. The reaction of benzene with 1-chloropropane, for instance, yields mainly isopropylbenzene (cumene) due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation. msu.edu
Friedel-Crafts Acylation followed by Reduction: To circumvent the issue of carbocation rearrangement and synthesize straight-chain alkylbenzenes, a two-step acylation-reduction sequence is employed. chemistrysteps.commasterorganicchemistry.com
Acylation: An aromatic precursor (like benzene or tert-butylbenzene) is reacted with an acyl chloride (e.g., propanoyl chloride) and a Lewis acid catalyst. This reaction forms a ketone and the acylium ion intermediate does not undergo rearrangement. chemistrysteps.com
Reduction: The resulting ketone is then reduced to an alkyl group using methods like the Wolff-Kishner or Clemmensen reduction, as described in section 2.2.1. libretexts.orgyoutube.com
This acylation-reduction strategy allows for the clean installation of the n-propyl group, making it the preferred method for synthesizing precursors to compounds like this compound. The synthesis could proceed by first preparing tert-butylbenzene via Friedel-Crafts alkylation, followed by Friedel-Crafts acylation with propanoyl chloride and subsequent reduction of the ketone.
Derivatization for Advanced Mechanistic Probes
The study of reaction mechanisms often necessitates the use of molecular probes that can provide insights into transient species, reaction intermediates, and the nature of transition states. This compound can be strategically derivatized to serve as such a probe. These modifications typically involve the introduction of specific isotopes or functional groups that act as reporters for mechanistic events.
One of the most powerful techniques for elucidating reaction mechanisms is the use of isotopic labeling to determine kinetic isotope effects (KIEs). researchgate.netcore.ac.uk By replacing an atom at a reactive site with a heavier isotope, it is possible to determine if the bond to that atom is broken in the rate-determining step of a reaction. core.ac.uk For this compound, the benzylic hydrogens on the propyl group are particularly susceptible to abstraction in many reactions. libretexts.org Therefore, synthesizing a derivative with deuterium at this position can provide significant mechanistic information.
Another approach to creating mechanistic probes is to introduce a spectroscopic reporter group. researchgate.netnih.gov This can be a chromophore or fluorophore that is sensitive to its chemical environment. By attaching such a group to the this compound framework, it is possible to monitor changes in the polarity of the solvent shell, the formation of charged intermediates, or other alterations in the reaction medium through techniques like UV-Vis or fluorescence spectroscopy. mdpi.com
Isotopic Labeling for Kinetic Isotope Effect Studies
The kinetic isotope effect is a valuable tool for understanding the C-H bond activation steps in a reaction. researchgate.netnih.gov The synthesis of deuterated this compound at the benzylic position of the propyl group allows for the direct measurement of the primary kinetic isotope effect for reactions involving the cleavage of this C-H bond.
A hypothetical study investigating the benzylic oxidation of this compound could utilize a deuterated analog to probe the mechanism. The reaction rates for the protonated and deuterated compounds would be measured under identical conditions. A significant primary KIE (kH/kD > 2) would indicate that the benzylic C-H bond is broken in the rate-determining step. core.ac.uk
| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| This compound | 2.5 x 10⁻⁴ | 5.0 |
| 1-tert-butyl-4-(1,1-dideuteriopropyl)benzene | 5.0 x 10⁻⁵ |
Spectroscopic Probes for Monitoring Reaction Environments
To gain insight into the changes in the reaction environment, a derivative of this compound bearing a fluorescent reporter group can be synthesized. For example, a derivative with a dansyl group attached to the propyl chain can be prepared. The fluorescence emission of the dansyl group is highly sensitive to the polarity of its local environment.
In a hypothetical solvolysis reaction, the change in the fluorescence emission maximum (λmax) of the dansyl-derivatized probe can be monitored over time. A blue shift in the emission spectrum would suggest a decrease in the polarity of the environment around the probe, potentially indicating the formation of a less polar intermediate or a change in the solvation shell during the reaction.
| Solvent | Dielectric Constant | Emission Maximum (λmax, nm) |
|---|---|---|
| Hexane | 1.88 | 495 |
| Dichloromethane | 8.93 | 515 |
| Acetonitrile | 37.5 | 530 |
| Water | 80.1 | 550 |
Elucidation of Reaction Mechanisms and Kinetics for 1 Tert Butyl 4 Propylbenzene
Mechanistic Pathways in Electrophilic Aromatic Substitution (EAS) of 1-Tert-butyl-4-propylbenzene
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, including this compound. The mechanism involves an initial attack on the electron-rich aromatic ring by an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. irjet.net The aromaticity of the ring is temporarily disrupted in this step. In a subsequent step, a proton is eliminated from the carbon atom bearing the electrophile, restoring the stable aromatic system. masterorganicchemistry.commt.com
Formation of the Sigma Complex: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This step is typically the slow, rate-determining step because it involves the loss of aromaticity. masterorganicchemistry.com
Deprotonation and Re-aromatization: A weak base removes a proton from the sigma complex, and the electrons from the C-H bond move back into the ring, restoring aromaticity. This step is generally fast. masterorganicchemistry.comumkc.edu
Friedel-Crafts alkylation is a classic example of an EAS reaction. libretexts.orgbyjus.com In the case of this compound, further alkylation would introduce a third alkyl group onto the ring. The reaction begins with the formation of a carbocation electrophile from an alkyl halide and a Lewis acid catalyst, such as AlCl₃. mt.com This electrophile is then attacked by the substituted benzene (B151609) ring.
A reaction coordinate diagram for this process illustrates the energy changes throughout the mechanism. The diagram features two main transition states and one key intermediate (the sigma complex).
The Sigma Complex (Intermediate): After passing through TS1, the system settles into a local energy minimum, the sigma complex. This carbocation is stabilized by resonance, with the positive charge delocalized over three carbon atoms of the ring. irjet.net Computational studies on related structures, such as tert-butylbenzenium ions, have been performed to determine the structures and energies of such intermediates. nih.gov
Intermediate to Transition State 2 (TS2): The sigma complex then proceeds through a second, lower-energy transition state (TS2) for the deprotonation step.
Transition State 2 to Products: Finally, the loss of a proton leads to the formation of the final, stable alkylated product, which is at a lower energy level than the initial reactants.
A representative reaction coordinate diagram for the alkylation of an aromatic compound. The first energy barrier (TS1) is higher than the second (TS2), indicating that the formation of the sigma complex is the rate-determining step.The two existing substituents on the ring, the tert-butyl group and the n-propyl group, profoundly influence both the rate of subsequent EAS reactions and the position of the incoming electrophile.
Both the tert-butyl and n-propyl groups are classified as activating, ortho-, para-directing groups. libretexts.org Their activating nature stems from their ability to donate electron density to the benzene ring through an inductive effect. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. This electron donation also stabilizes the positively charged sigma complex intermediate, thereby lowering the energy of the transition state leading to it. libretexts.org The stabilization is most effective when the electrophile attacks the ortho or para positions relative to the alkyl group, as this allows for a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-donating group. libretexts.org
The electronic influence of substituents can be quantitatively compared using Hammett substituent constants (σ). These constants are derived from the dissociation of substituted benzoic acids. libretexts.orgyoutube.com Electron-donating groups have negative σ values.
| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_meta) |
| -H | 0.00 | 0.00 |
| -CH₃ (Methyl) | -0.17 | -0.07 |
| -CH₂CH₃ (Ethyl) | -0.15 | -0.07 |
| -C(CH₃)₃ (tert-Butyl) | -0.20 | -0.10 |
| Data sourced from Hansch et al. (1991). pitt.edu Values for the n-propyl group are expected to be similar to the ethyl group. |
While both groups direct ortho and para, the regiochemical outcome is dominated by steric effects. The tert-butyl group is exceptionally bulky, creating significant steric hindrance that severely impedes the approach of an electrophile to the adjacent ortho positions. libretexts.org Consequently, electrophilic attack occurs preferentially at the positions ortho to the smaller n-propyl group, which are meta to the tert-butyl group. This makes the 2- and 6-positions (relative to the propyl group) the most likely sites for substitution.
Radical Chemistry and Oxidation Mechanisms of this compound
The radical chemistry of this compound is primarily dictated by the reactivity of its various carbon-hydrogen (C-H) bonds. Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org
This compound possesses several types of C-H bonds:
Aromatic C-H bonds: On the benzene ring.
Primary C-H bonds: In the methyl groups of the tert-butyl substituent and at the terminus of the propyl chain (-CH₃).
Secondary C-H bonds: The non-benzylic methylene (B1212753) group of the propyl chain (-CH₂-).
Benzylic Secondary C-H bonds: The methylene group attached directly to the aromatic ring (-CH₂-Ar).
The reactivity of these bonds towards radical abstraction or one-electron oxidation is inversely related to their bond dissociation energy (BDE). Benzylic C-H bonds are significantly weaker than other aliphatic C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.
One-electron oxidation of an alkylbenzene typically forms a radical cation. This intermediate is highly acidic, and subsequent deprotonation occurs rapidly at the weakest C-H bond to yield a neutral radical. For this compound, this process would preferentially involve the loss of a proton from the benzylic position of the propyl group. The primary C-H bonds, having higher BDEs, are substantially less reactive in such processes.
| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |
| Primary Alkane C-H | CH₃CH₂CH₂-H | ~100 |
| Secondary Alkane C-H | CH₃CH₂-H CH₃ | ~98 |
| Benzylic C-H | C₆H₅CH₂-H | ~88 |
| Aromatic C-H | C₆H₅-H | ~111 |
Representative BDE values illustrate the significantly lower energy required to break a benzylic C-H bond, making it the most reactive site for radical abstraction.
Alkyl-substituted aromatic hydrocarbons are susceptible to autoxidation, a free-radical chain process driven by atmospheric oxygen. wikipedia.org The mechanism for this compound would proceed as follows:
Initiation: A radical initiator (or heat/light) abstracts a hydrogen atom, predominantly from the weakest C-H bond—the benzylic position of the propyl group—to form a resonance-stabilized benzylic radical (R•).
Propagation:
The benzylic radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). wikipedia.org
This peroxyl radical then abstracts a hydrogen atom from another molecule of this compound at the benzylic position, forming a hydroperoxide (ROOH) and a new benzylic radical (R•). This propagates the chain reaction. researchgate.net
Termination: The reaction ceases when two radicals combine.
This autoxidation process can be slowed or halted by the introduction of radical inhibitors or antioxidants. These compounds function by interrupting the propagation step. For instance, a phenolic antioxidant (ArOH) can donate a hydrogen atom to the chain-carrying peroxyl radical (ROO•), forming a stable, unreactive aryloxyl radical (ArO•) that does not continue the chain. nih.gov Similarly, nitroxide-based inhibitors can trap alkyl radicals, preventing their reaction with oxygen. nih.gov
Steric hindrance can play a significant role in the selectivity of radical reactions, influencing the rate at which a hydrogen atom is abstracted by an attacking radical. acs.orgrsc.org In this compound, the large tert-butyl group shields the nearby aromatic C-H bonds and, to some extent, may influence the accessibility of the benzylic hydrogens on the propyl group, particularly for bulky abstracting radicals. rsc.org
While the benzylic C-H bonds are electronically the most favored sites for abstraction, a very large radical species might face steric repulsion from the tert-butyl group when approaching these positions. This could potentially increase the relative amount of abstraction at the less hindered, but electronically less reactive, secondary and primary C-H bonds of the propyl group. The outcome of such a reaction would therefore depend on a balance between electronic factors (C-H bond strength) and steric factors (the size of both the substrate and the attacking radical). acs.org
Thermal and Catalytic Degradation Mechanisms
Pyrolysis of this compound, or thermal cracking in the absence of a catalyst, is expected to proceed through a free-radical mechanism. The initiation step involves the homolytic cleavage of the weakest C-C bonds. In the case of this compound, the bond between the tertiary carbon of the tert-butyl group and the aromatic ring is significantly weaker than other C-C bonds in the propyl chain or the aromatic ring itself. Therefore, the primary pyrolysis pathway is the dealkylation of the tert-butyl group to form a tert-butyl radical and a 4-propylphenyl radical.
The subsequent reactions involve hydrogen abstraction by these radicals from other molecules, leading to the formation of isobutane (B21531) and propylbenzene, respectively. The radicals can also undergo further decomposition. The tert-butyl radical can decompose into isobutene and a hydrogen atom. The propyl chain on the aromatic ring can also undergo cleavage, primarily at the benzylic position, to form a benzyl-type radical and an ethyl radical, or a methyl radical and a phenylethyl radical.
The expected major products from the pyrolysis of this compound are:
Dealkylation products: Propylbenzene and isobutylene (B52900) (from the tert-butyl radical).
Propyl chain fragmentation products: Toluene (B28343), ethylbenzene, styrene, and smaller alkanes and alkenes (methane, ethane, ethene, propene).
Aromatic ring fragmentation products: At very high temperatures, the aromatic ring can undergo fragmentation, leading to the formation of smaller unsaturated hydrocarbons.
The product distribution is highly dependent on the temperature, pressure, and residence time. At lower pyrolysis temperatures, dealkylation of the tert-butyl group is expected to be the dominant reaction. As the temperature increases, fragmentation of the propyl chain and the aromatic ring becomes more significant.
Table 1: Expected Product Distribution from the Pyrolysis of this compound at Different Temperatures (Illustrative)
| Temperature Range | Primary Products | Secondary Products |
| Low (450-600°C) | Propylbenzene, Isobutylene | Benzene, Propane, Isobutane |
| Medium (600-750°C) | Toluene, Ethylbenzene, Styrene, Propene, Ethene | Methane, Ethane, Benzene, other alkylbenzenes |
| High (>750°C) | Benzene, Toluene, Styrene, Methane, Ethene | Polycyclic Aromatic Hydrocarbons (PAHs), Coke |
Note: This table is illustrative and based on the expected pyrolysis behavior of alkylbenzenes. Actual product yields would require experimental determination.
In the presence of an acid catalyst, such as a zeolite, the degradation of this compound proceeds via a carbenium ion mechanism. The reaction is initiated by the protonation of the aromatic ring by a Brønsted acid site on the catalyst, forming an arenium ion.
The key reactions in acid-catalyzed cracking and dealkylation are:
Dealkylation: This is the major reaction pathway, especially for the tert-butyl group. The protonated aromatic ring facilitates the cleavage of the C-C bond between the ring and the tert-butyl group, releasing a stable tert-butyl carbenium ion and propylbenzene. The tert-butyl carbenium ion can then deprotonate to form isobutylene or abstract a hydride ion to form isobutane. The dealkylation of the propyl group can also occur, but it is generally less favorable than the removal of the tert-butyl group due to the lower stability of the corresponding primary or secondary propyl carbenium ion.
Cracking of the Propyl Chain: The propyl group can undergo cracking via β-scission of a carbenium ion formed on the side chain. This would lead to the formation of benzene and propene, or toluene and ethene.
Transalkylation: The cleaved alkyl groups (tert-butyl or propyl) can subsequently alkylate other aromatic molecules present in the system, leading to the formation of other alkylated benzenes. For example, the tert-butyl carbenium ion could alkylate another benzene molecule to form tert-butylbenzene (B1681246).
The product distribution in acid-catalyzed cracking is influenced by the catalyst properties (e.g., acid strength, pore size) and the reaction conditions (temperature, pressure). Zeolites with large pores are generally more effective for the cracking of bulky molecules like this compound. nih.gov
Under both thermal and catalytic conditions, this compound can undergo isomerization.
Thermal Isomerization: At high temperatures, intramolecular 1,2-shifts of the alkyl groups around the aromatic ring can occur via a radical mechanism, although this is generally a minor pathway compared to fragmentation reactions.
Catalytic Isomerization: In the presence of an acid catalyst, isomerization is more facile and proceeds through a series of protonation, deprotonation, and alkyl group migration steps involving arenium ion intermediates. The 1,4-disubstituted isomer can isomerize to the 1,2- and 1,3- isomers. The equilibrium distribution of the isomers is determined by their relative thermodynamic stabilities. Generally, the meta- (1,3-) isomer is the most stable, followed by the para- (1,4-) and then the ortho- (1,2-) isomer, due to steric hindrance. However, the bulky tert-butyl group significantly hinders the formation of the ortho isomer. Therefore, the isomerization of this compound would primarily yield 1-tert-butyl-3-propylbenzene.
The isomerization is often accompanied by disproportionation (transalkylation) reactions, where alkyl groups are transferred between aromatic rings, leading to a mixture of benzene, monoalkylated benzenes, and polyalkylated benzenes. acs.org
Kinetic Studies and Reaction Rate Determination
The rates of the key transformations of this compound, such as dealkylation and cracking, can be described by apparent rate constants (k_app). These rate constants are typically determined experimentally by measuring the concentration of the reactant or a key product as a function of time under controlled conditions (temperature, pressure, catalyst loading).
Rate = k_app * [C₁₃H₂₀]
Where:
Rate is the rate of reaction.
k_app is the apparent rate constant.
[C₁₃H₂₀] is the concentration of this compound.
In catalytic reactions, the rate expression is more complex and often follows Langmuir-Hinshelwood or Eley-Rideal kinetics, which account for the adsorption of reactants onto the catalyst surface.
The temperature dependence of the apparent rate constant is described by the Arrhenius equation:
k_app = A * exp(-E_a / (R * T))
Where:
A is the pre-exponential factor (frequency factor).
E_a is the activation energy.
R is the ideal gas constant.
T is the absolute temperature.
The activation energy (E_a) represents the minimum energy required for the reaction to occur and is a critical parameter for understanding the reaction mechanism. It can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k_app) versus 1/T (an Arrhenius plot). The slope of this plot is equal to -E_a/R.
For the thermal decomposition of alkylbenzenes, the activation energy for the cleavage of a C-C bond is a key factor. The activation energy for the cleavage of the tert-butyl group from the aromatic ring is expected to be lower than that for the cleavage of the propyl group due to the greater stability of the resulting tert-butyl radical. For comparison, the activation energy for the thermal decomposition of dodecylbenzene (B1670861) has been reported to be around 53.3 kcal/mol. acs.org
Table 2: Illustrative Arrhenius Parameters for Key Degradation Reactions of this compound
| Reaction | Expected Activation Energy (Ea) Range (kJ/mol) | Expected Pre-exponential Factor (A) Range (s⁻¹) |
| Thermal De-tert-butylation | 200 - 250 | 10¹³ - 10¹⁵ |
| Thermal De-propylation | 280 - 320 | 10¹³ - 10¹⁵ |
| Acid-Catalyzed De-tert-butylation | 100 - 150 | 10¹⁰ - 10¹³ |
| Acid-Catalyzed Isomerization | 80 - 120 | 10⁹ - 10¹² |
Note: This table provides estimated ranges based on data for similar alkylbenzene reactions and general principles of chemical kinetics. Actual values would need to be determined experimentally.
Structure Reactivity Relationships and Computational Organic Chemistry of 1 Tert Butyl 4 Propylbenzene
Quantitative Structure-Reactivity Relationships (QSAR/LFER) Applied to 1-Tert-butyl-4-propylbenzene
Quantitative structure-reactivity relationships (QSAR) and linear free-energy relationships (LFER) provide a framework for understanding and predicting how the structure of a molecule influences its chemical reactivity. For this compound, these models focus on quantifying the electronic and steric effects of the tert-butyl and n-propyl substituents on the benzene (B151609) ring.
The Hammett equation is a fundamental LFER that quantifies the influence of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orglibretexts.org It is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Here, k or K is the rate or equilibrium constant for a reaction with a substituted benzene, k₀ or K₀ is the constant for the unsubstituted benzene, ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant. wikipedia.org The σ value is a measure of the electronic effect (inductive and resonance) of a substituent.
For this compound, the key substituents are the para-tert-butyl and para-n-propyl groups. Both are alkyl groups and are known to be electron-donating groups (EDGs). Their electronic influence is primarily through the inductive effect and hyperconjugation. A negative σ value indicates an electron-donating character, which tends to stabilize positively charged intermediates (arenium ions) formed during electrophilic aromatic substitution, thereby increasing the reaction rate compared to benzene. researchgate.net
The specific Hammett σ constants for these para-substituents illustrate their weak activating nature.
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
|---|---|---|
| n-Propyl | -0.15 | Weakly Electron-Donating |
| tert-Butyl | -0.20 | Weakly Electron-Donating |
The slightly more negative value for the tert-butyl group suggests it is a marginally stronger electron-donating group than the n-propyl group in this context. In an electrophilic aromatic substitution reaction, these substituents would activate the ring and direct incoming electrophiles to the ortho and para positions. For this compound, the available positions are ortho to either the tert-butyl or the n-propyl group.
While the Hammett equation focuses on electronic effects, a complete picture of reactivity, particularly for ortho positions, requires an analysis of steric parameters. The Taft equation separates electronic effects from steric effects, with Eₛ being the parameter that quantifies the steric hindrance of a substituent. wikipedia.org A more negative Eₛ value indicates greater steric bulk. slideshare.net
The tert-butyl group is exceptionally bulky, which significantly hinders reactions at its adjacent (ortho) positions. The n-propyl group, being a straight chain, presents considerably less steric hindrance. Charton's steric parameter, ν (nu), which is derived from van der Waals radii, provides an alternative, computationally derived measure of substituent size. wikipedia.org
| Substituent | Taft Steric Parameter (Eₛ) | Charton Steric Parameter (ν) | Predicted Steric Hindrance |
|---|---|---|---|
| n-Propyl | -0.36 | 0.68 | Moderate |
| tert-Butyl | -1.74 | 1.24 | Very High |
This analysis allows for a clear prediction of regioselectivity in reactions like electrophilic aromatic substitution. While both groups electronically activate the positions ortho to them, the immense steric bulk of the tert-butyl group (Eₛ = -1.74) strongly disfavors attack at its ortho positions. Therefore, substitution is predicted to occur almost exclusively at the positions ortho to the less sterically demanding n-propyl group.
Molecular Modeling and Electronic Structure Calculations
Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that complement experimental data.
The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around the single bonds connecting the alkyl groups to the benzene ring and within the propyl chain. The bulky tert-butyl group has a very high rotational barrier and can be considered conformationally locked.
The primary conformational flexibility arises from the n-propyl group. Computational studies on n-propylbenzene have identified two key low-energy conformers. nist.govresearchgate.net These are defined by the dihedral angle between the plane of the benzene ring and the first C-C bond of the alkyl chain (θ₁), and the dihedral angle of the C-C-C-C backbone (θ₂).
Anti-Conformer: The propyl chain is extended away from the ring.
Gauche-Conformer: The propyl chain is bent back towards the ring.
In both stable conformers of n-propylbenzene, the alkyl chain is oriented roughly perpendicular to the plane of the aromatic ring. nist.gov It is expected that this compound would adopt similar low-energy conformations for its propyl group, as the two substituents are largely independent. aip.org
| Conformer (of n-propylbenzene) | Approximate Dihedral Angle (θ₁) | Approximate Dihedral Angle (θ₂) | Relative Energy (kJ/mol) |
|---|---|---|---|
| Anti (Perpendicular) | ~90° | ~180° | 0 (most stable) |
| Gauche (Perpendicular) | ~90° | ~60° | ~2.5 |
Energy minimization calculations using methods like Density Functional Theory (DFT) can precisely determine these geometries and confirm that the anti-conformer, where the propyl chain is extended, is the global energy minimum.
The distribution of electrons within this compound governs its reactivity. This distribution can be visualized using the Molecular Electrostatic Potential (MEP) surface and quantified by calculating atomic charges. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netuni-muenchen.de
For this compound, DFT calculations would show:
Negative Potential (Red/Yellow): Located above and below the plane of the aromatic ring. This π-electron cloud is the site of attack for electrophiles. The electron-donating nature of the two alkyl groups enhances the negative character of this region compared to unsubstituted benzene. nih.gov
Positive Potential (Blue/Green): Located around the hydrogen atoms of the alkyl groups and the aromatic ring.
Atomic charges can be calculated using various schemes, such as Mulliken population analysis or fitting charges to the electrostatic potential (ESP). The results would quantify the inductive effect of the alkyl groups, showing a small net negative charge on the aromatic carbons (especially the ipso-carbons and those ortho/para to the substituents) and positive charges on the hydrogen atoms.
DFT is a powerful computational method for exploring the detailed pathways of chemical reactions, including identifying intermediates and transition states. ajchem-a.com A characteristic reaction for this compound is electrophilic aromatic substitution.
A DFT study of a reaction like nitration (with NO₂⁺ as the electrophile) would proceed as follows:
Locating the Transition State (TS): The calculation would model the approach of the electrophile to the benzene ring. The transition state would be the highest energy point on the path leading to the formation of the intermediate. DFT can optimize the geometry of this TS. nih.gov For this molecule, there are two possible attack positions: ortho to the n-propyl group and ortho to the tert-butyl group.
Characterizing the Intermediate: The reaction proceeds through a high-energy intermediate known as a sigma complex or arenium ion, where the electrophile is bonded to the ring and the aromaticity is temporarily broken. DFT calculations can determine the structure and stability of this intermediate.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). DFT can calculate this barrier for attack at each possible position. The calculations would confirm that the activation energy for attack ortho to the n-propyl group is significantly lower than for attack ortho to the sterically hindered tert-butyl group, explaining the observed regioselectivity. stackexchange.com
Such studies provide a quantitative understanding of the structure-reactivity relationships discussed in the previous sections, linking the electronic and steric properties of the substituents directly to the reaction outcome. mdpi.com
Prediction of Spectroscopic Properties from Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. jocpr.comjocpr.com Methods based on density functional theory (DFT) and Hartree-Fock (HF) are commonly employed to compute various molecular properties, including vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. longdom.org By solving the electronic Schrödinger equation, these techniques can model the electronic structure and geometry of a molecule, which are fundamental to determining its spectroscopic behavior. jocpr.comjocpr.com
For this compound, computational methods can predict its infrared (IR) and NMR spectra. The process typically begins with geometry optimization, where the molecule's lowest energy conformation is determined. Following this, vibrational frequency calculations can be performed to predict the IR spectrum. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental results. longdom.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions are invaluable for assigning peaks in experimentally obtained spectra and for understanding how the electronic environment of each nucleus influences its chemical shift. longdom.orgresearchgate.net
Recent advancements have also seen the application of machine learning algorithms, trained on large datasets of experimental spectra, to predict NMR chemical shifts with high accuracy. nih.gov
Below is a table summarizing the types of spectroscopic data that can be predicted for this compound using quantum chemical calculations.
| Spectroscopic Technique | Predicted Parameters | Common Computational Methods | Basis Sets |
| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP, B3PW91), HF | Pople-style (e.g., 6-31G(d,p), 6-311++G(d,p)) |
| NMR Spectroscopy | 1H and 13C Chemical Shifts | GIAO, DFT (e.g., B3LYP) | Pople-style (e.g., 6-311+G(d,p)) |
Theoretical Insights into Regio- and Stereoselectivity
Computational Assessment of Directing Group Effects in EAS
The regioselectivity of electrophilic aromatic substitution (EAS) reactions is primarily governed by the electronic properties of the substituents on the benzene ring. nih.gov Both the tert-butyl and propyl groups are alkyl groups, which are known to be activating and ortho, para-directing. masterorganicchemistry.com This directing effect stems from their ability to donate electron density to the aromatic ring through inductive effects and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. ulethbridge.castackexchange.com
Computational chemistry provides a quantitative framework to assess these directing effects. By modeling the transition states and intermediates for electrophilic attack at the ortho, meta, and para positions, the relative activation energies can be calculated. The position with the lowest activation energy corresponds to the major product. nih.gov For this compound, there are two available positions for substitution ortho to the propyl group (and meta to the tert-butyl group) and two positions ortho to the tert-butyl group (and meta to the propyl group).
The tert-butyl group is a slightly stronger activating group than the propyl group. However, its directing effect is significantly influenced by steric hindrance, which will be discussed in the next section. Computational models can precisely quantify the stability of the arenium ion intermediates. For attack ortho or para to an alkyl group, a resonance structure can be drawn that places the positive charge on the carbon atom bearing the alkyl group. This tertiary carbocation is stabilized by the electron-donating alkyl group. In contrast, attack at the meta position does not allow for such a resonance structure, resulting in a less stable intermediate and a higher activation energy. organicchemistrytutor.com
The directing effects of the substituents in this compound are summarized in the table below.
| Substituent Group | Electronic Effect | Directing Influence |
| -C(CH3)3 (tert-butyl) | Electron-donating (Inductive, Hyperconjugation) | Activating, ortho, para-director |
| -CH2CH2CH3 (propyl) | Electron-donating (Inductive, Hyperconjugation) | Activating, ortho, para-director |
Given that both groups direct to the ortho and para positions, and they are para to each other, the substitution will occur at the four remaining positions on the ring. The most activating group generally controls the regioselectivity. ulethbridge.ca However, the interplay of electronic and steric effects, which can be modeled computationally, will ultimately determine the final product distribution. For instance, nitration of t-butylbenzene yields a product ratio of 12% ortho, 8.5% meta, and 79.5% para, demonstrating the strong preference for the sterically accessible para position. stackexchange.com
Understanding Steric Repulsions and Conformationally Driven Reactivity
Beyond electronic effects, the steric bulk of substituents plays a crucial role in determining the reactivity and regioselectivity of a molecule. The tert-butyl group is particularly large and imposes significant steric hindrance at its adjacent (ortho) positions. stackexchange.com This steric repulsion can raise the energy of the transition state for electrophilic attack at the ortho position, making this pathway less favorable compared to attack at other positions. researchgate.net
Computational methods can be used to quantify these steric effects. By calculating the steric energy of different conformers and transition states, chemists can predict how steric hindrance will influence the outcome of a reaction. nih.gov For this compound, the bulky tert-butyl group sterically shields the two adjacent carbon atoms on the ring. Consequently, an incoming electrophile will face greater difficulty approaching these sites, leading to a lower yield of products substituted at the positions ortho to the tert-butyl group. stackexchange.com This effect explains the high para-selectivity observed in many EAS reactions of tert-butylbenzene (B1681246). stackexchange.com
The propyl group, while less bulky, possesses conformational flexibility. It can rotate around the C-C single bonds, leading to various conformers (e.g., anti, gauche). rsc.orgosti.gov The relative populations of these conformers can be predicted using computational chemistry by calculating their relative energies. While the effect is less pronounced than that of the tert-butyl group, the conformation of the propyl chain can influence the steric environment of the adjacent ortho positions and potentially affect the product ratios. Computational studies can model the rotational energy profile of the propyl group and its impact on the accessibility of the reactive sites on the aromatic ring.
Advanced Analytical Methodologies for the Characterization and Mechanistic Investigation of 1 Tert Butyl 4 Propylbenzene
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating 1-tert-butyl-4-propylbenzene from complex matrices, such as reaction mixtures containing isomers and other alkylated products, and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and sensitive, specific detection make it ideal for both purity assessment of isolated standards and the detailed analysis of complex product mixtures from alkylation reactions.
In a typical GC-MS analysis, a capillary column, often with a nonpolar stationary phase such as 5% phenyl polysiloxane (e.g., DB-5), is used to separate the components of a mixture based on their boiling points and affinities for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) at 70 eV. The resulting fragmentation pattern is a chemical fingerprint that allows for unambiguous identification.
For this compound, key mass fragments include the molecular ion (M⁺) and characteristic fragments resulting from the cleavage of the alkyl side chains. The tropylium ion (m/z 91) and fragments from the loss of a methyl group from the tert-butyl substituent are typically prominent, aiding in structural confirmation. In quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by focusing on specific, characteristic ions. This approach is particularly effective in complex hydrocarbon fractions to avoid interferences.
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 fused silica) |
| Injector | Split/Splitless, 250 °C |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial 50 °C, ramp to 280 °C |
| MS Interface | 280 °C |
| Ionization | Electron Impact (EI) at 70 eV |
| Scan Mode | Full Scan (50-500 amu) or Selected Ion Monitoring (SIM) |
Two-Dimensional Gas Chromatography (2D-GC) for Complex Alkylation Product Analysis
The alkylation of benzene (B151609) can produce a highly complex mixture of isomers and byproducts that are difficult to resolve using conventional one-dimensional GC. Two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution, making it a powerful tool for dissecting these intricate product streams.
In GC×GC, two columns with different stationary phase selectivities are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and then re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation. This results in a structured, two-dimensional chromatogram with an ordered distribution of compounds, for example, by boiling point on the first axis and by polarity on the second. This technique has been successfully applied to analyze linear alkylbenzene (LAB) synthesis products, demonstrating its potential for separating the complex mixtures in which this compound would be found. thermofisher.com The use of high-temperature GC×GC with flow modulators further extends its applicability to a wide range of high-boiling samples. thermofisher.com
High-Performance Liquid Chromatography (HPLC) for Related Aromatic Systems
While GC is the predominant technique for analyzing volatile alkylbenzenes, High-Performance Liquid Chromatography (HPLC) serves as a valuable complementary method, particularly for less volatile aromatic systems or when derivatization is not desirable. For nonpolar compounds like this compound, reversed-phase HPLC is the mode of choice. wikipedia.orgphenomenex.com
While specific applications for this compound are not widely documented, the principles are well-established for separating various aromatic hydrocarbons. mtc-usa.comsielc.com Method development would involve optimizing the mobile phase composition (the ratio of organic solvent to water) to achieve the desired retention and resolution from other components in a mixture. sielc.com
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and conformational dynamics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom in this compound.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two different alkyl groups. The tert-butyl group will produce a sharp, intense singlet due to its nine equivalent protons. The propyl group will exhibit a more complex pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the aromatic ring, all arising from spin-spin coupling. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
The ¹³C NMR spectrum will similarly show unique signals for each carbon atom, with chemical shifts indicative of their electronic environment. The presence of the bulky tert-butyl group is a notable feature in NMR, as it can serve as a sensitive probe, often yielding sharp and intense signals that are useful in studying molecular interactions and dynamics.
Furthermore, variable-temperature NMR studies can be employed to investigate the conformational dynamics of the propyl chain. At lower temperatures, the rotation around the C-C bonds may slow sufficiently to allow for the observation of distinct conformers, providing insight into the energetic barriers of these motions.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Aromatic CH (ortho to t-Bu) | ~7.3 (d) | ~125.5 |
| Aromatic CH (ortho to Pr) | ~7.1 (d) | ~128.5 |
| Aromatic C (ipso to t-Bu) | - | ~149.0 |
| Aromatic C (ipso to Pr) | - | ~140.0 |
| -C(CH₃)₃ | - | ~34.5 |
| -C(C H₃)₃ | ~1.3 (s) | ~31.5 |
| -C H₂-CH₂-CH₃ | ~2.6 (t) | ~38.0 |
| -CH₂-C H₂-CH₃ | ~1.6 (sextet) | ~24.5 |
| -CH₂-CH₂-C H₃ | ~0.9 (t) | ~14.0 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique fingerprint that is useful for identification and for confirming the presence of specific functional groups.
The IR spectrum of this compound will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl and propyl groups are found just below 3000 cm⁻¹. The stretching vibrations of the benzene ring C=C bonds typically result in peaks around 1600 and 1500 cm⁻¹. Bending vibrations (scissoring, rocking) of the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can be diagnostic of the substitution pattern on the benzene ring.
Raman spectroscopy provides complementary information. Non-polar bonds, such as the C-C bonds of the aromatic ring and alkyl backbone, often produce strong Raman signals. Studies on other alkylbenzenes have shown that low-frequency Raman modes can be particularly sensitive to the conformation of the alkyl chain. These modes can be influenced by stereo-specific σ–π interactions between the alkyl chain and the benzene ring, making Raman spectroscopy a valuable tool for conformational analysis.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch (propyl and tert-butyl) |
| ~1610, ~1500 | Aromatic C=C Ring Stretch |
| 1470-1370 | Aliphatic C-H Bend (CH₂, CH₃) |
| ~830 | Aromatic C-H Out-of-Plane Bend (1,4-disubstitution) |
In-situ and Operando Spectroscopy for Reaction Monitoring
In-situ and operando spectroscopy are powerful techniques for studying chemical reactions in real-time under actual reaction conditions. These methods provide valuable insights into reaction kinetics, mechanisms, and the identification of transient intermediates.
The synthesis of this compound typically involves Friedel-Crafts alkylation reactions, where a benzene ring is alkylated with a suitable alkylating agent in the presence of a catalyst. In-situ spectroscopic techniques can be employed to monitor the progress of these reactions in real-time.
For example, in the synthesis of this compound from benzene, a tert-butylating agent, and a propylating agent, in-situ infrared (IR) or Raman spectroscopy could be used to track the consumption of the reactants and the formation of the product. The characteristic vibrational bands of the starting materials and the product would change in intensity as the reaction proceeds, allowing for the determination of reaction rates and conversion.
Operando spectroscopy, which combines in-situ characterization with simultaneous measurement of catalytic activity and selectivity, would be particularly useful for optimizing the catalytic process for the synthesis of this compound. By correlating the spectroscopic data with the product distribution, it is possible to gain a deeper understanding of the catalyst's structure-activity relationship and to identify conditions that favor the formation of the desired para-isomer over other isomers.
The Friedel-Crafts alkylation mechanism involves the formation of carbocation intermediates. In the case of the synthesis of this compound, this would involve the formation of a tert-butyl cation and a propyl cation (or a related polarized complex with the catalyst). These intermediates are typically short-lived and present in low concentrations, making them challenging to detect.
Advanced in-situ spectroscopic techniques, such as stopped-flow UV-Vis or NMR spectroscopy, can be used to detect and characterize these transient species. For example, the formation of a carbocation intermediate can lead to the appearance of new, often colored, species that absorb in the visible region of the electromagnetic spectrum. By monitoring the appearance and disappearance of these absorption bands, it is possible to gain direct evidence for the involvement of carbocation intermediates in the reaction mechanism.
Furthermore, operando UV-Vis spectroscopy has been used in other catalytic systems, such as alkene oligomerization over zeolites, to identify the formation of allylic and carbocationic species that act as reaction intermediates and precursors to deactivating coke species kaust.edu.sa. Similar methodologies could be applied to study the side reactions and catalyst deactivation pathways in the synthesis of this compound, providing valuable information for improving the efficiency and lifetime of the catalyst.
Future Research Trajectories and Interdisciplinary Applications of 1 Tert Butyl 4 Propylbenzene
Design and Synthesis of Advanced Materials Incorporating 1-Tert-butyl-4-propylbenzene Moieties
The incorporation of the this compound scaffold into larger molecular assemblies is a promising avenue for the development of advanced materials with tailored properties. The interplay between the rigid aromatic core and the bulky, non-polar alkyl substituents offers unique opportunities in both polymer and supramolecular chemistry.
While the direct polymerization of this compound as a monomer is not a primary focus, its derivatives hold potential for creating polymers with specific functionalities. Research in this area could draw inspiration from studies on analogous substituted styrenes, such as 4-tert-butylstyrene (B155148). The graft crosslinking polymerization of 4-tert-butylstyrene with other monomers has been shown to produce materials with high oil absorbency, suggesting that polymers incorporating the this compound unit could be engineered for applications in environmental remediation and industrial absorption processes. researchgate.net
Future research could explore the synthesis of vinyl-functionalized derivatives of this compound to serve as specialty monomers. The bulky tert-butyl group would be expected to influence the polymer's physical properties, potentially increasing its glass transition temperature, enhancing thermal stability, and modifying its solubility characteristics. The propyl group, in contrast, could introduce a degree of flexibility and impact intermolecular packing. The controlled radical polymerization of monomers containing tert-butyl groups, such as di-tert-butyl acrylate, has been demonstrated to yield polymers with well-defined structures and functionalities. pusan.ac.kr This suggests that similar controlled polymerization techniques could be applied to new monomers derived from this compound.
Table 1: Potential Polymer Properties Influenced by this compound Moieties
| Property | Influence of Tert-butyl Group | Influence of Propyl Group | Potential Application |
| Glass Transition Temperature (Tg) | Increase | Decrease | High-performance plastics |
| Thermal Stability | Enhance | Moderate | Engineering thermoplastics |
| Solubility | Modify (increase in non-polar solvents) | Enhance lipophilicity | Specialty coatings and membranes |
| Mechanical Strength | Potentially increase rigidity | Introduce flexibility | Toughened polymers |
This table presents hypothetical trends based on the known effects of alkyl substituents on polymer properties.
The sterically hindered nature of this compound makes it an intriguing building block for supramolecular chemistry. The tert-butyl group can direct the self-assembly of molecules, preventing close packing and creating well-defined cavities and pores. This principle has been demonstrated in studies where tert-butyl functional groups modulate the self-assembly behavior of organic molecules on surfaces. nih.govsemanticscholar.org By controlling the removal of tert-butyl groups from tetraazaperopyrene derivatives, researchers have been able to precisely construct different supramolecular architectures, from grid-like structures to honeycomb networks. nih.govsemanticscholar.org
Future work could involve the design of functionalized this compound derivatives capable of forming specific, non-covalent interactions, such as hydrogen bonding or metal coordination. These molecules could self-assemble into complex, ordered structures like molecular capsules, liquid crystals, or porous organic frameworks. The steric hindrance provided by the tert-butyl group would be crucial in defining the geometry and stability of these assemblies.
Development of Novel Catalytic Systems for this compound Transformations
The selective functionalization of this compound is a key challenge and a significant area for future research. The development of novel catalytic systems is essential for unlocking the full potential of this compound as a chemical intermediate.
Heterogeneous catalysis offers significant advantages in terms of catalyst recyclability and process sustainability. For transformations involving this compound, research could focus on the design of shape-selective zeolites or other microporous materials as catalysts. The defined pore structures of these materials could allow for regioselective reactions, for instance, favoring functionalization at the less sterically hindered propyl group or at specific positions on the aromatic ring.
Kinetic studies on related reactions, such as the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) using phase transfer catalysis, highlight the importance of the catalyst system in achieving high conversion rates. researchgate.net Future research could explore the application of solid-supported catalysts that mimic the efficiency of these homogeneous systems while allowing for easier separation and reuse.
Homogeneous and organocatalytic systems provide a high degree of control over reaction selectivity. For this compound, a key challenge is the selective activation of C-H bonds. Recent advances in manganese-based homogeneous catalysis have enabled the hydroxylation of sterically congested primary C-H bonds within tert-butyl groups, a transformation that was previously difficult to achieve. chemrxiv.org This approach could potentially be adapted to selectively functionalize the tert-butyl or propyl groups of this compound.
Furthermore, photocatalysis using decatungstate anions has shown promise for the site-selective functionalization of alkylbenzenes, with selectivity being governed by a combination of polar and steric effects. acs.org Applying such systems to this compound could lead to the development of novel and selective transformations. Organocatalysis also presents a promising avenue for the enantioselective functionalization of derivatives of this compound. lboro.ac.uk
Advanced Computational Studies and Predictive Modeling
Computational chemistry and predictive modeling are indispensable tools for accelerating research and gaining deeper insights into the behavior of molecules like this compound.
Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations, similar to those performed on tert-butylbenzenium ions, could be employed to investigate the electronic structure of this compound and to predict its reactivity in various chemical transformations. nih.govjst.go.jp Such studies can help in understanding reaction mechanisms and in the rational design of catalysts.
Molecular dynamics simulations could be used to model the behavior of this compound moieties within polymers or supramolecular assemblies. These simulations can provide valuable information on how the bulky tert-butyl and flexible propyl groups influence the material's morphology and physical properties.
Predictive modeling, potentially leveraging machine learning and artificial intelligence, could be used to forecast the properties of new materials derived from this compound. By training models on existing experimental data for related compounds, it may be possible to predict properties such as solubility, thermal stability, and mechanical strength with a reasonable degree of accuracy, thereby guiding experimental efforts.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Tert-butyl-4-propylbenzene in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation, where tert-butyl and propyl groups are introduced to a benzene ring. Key steps include:
- Use of Lewis acid catalysts (e.g., AlCl₃) for electrophilic substitution.
- Purification via column chromatography or recrystallization to isolate the product .
- Characterization by NMR and GC-MS to confirm structural integrity and purity .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
- Store in airtight containers away from oxidizers; ensure proper ventilation to prevent inhalation risks .
- Dispose of waste through certified chemical waste handlers to minimize environmental impact .
Q. What analytical techniques are essential for characterizing the purity of this compound?
- Methodological Answer :
- GC-MS : Detects volatile impurities and confirms molecular weight .
- HPLC : Quantifies purity levels and identifies non-volatile byproducts.
- ¹H/¹³C NMR : Validates substituent positions and steric environments .
Advanced Research Questions
Q. How can researchers design experiments to investigate the steric effects of the tert-butyl group in this compound?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to map steric hindrance and predict reactivity .
- Kinetic Studies : Compare reaction rates with analogs (e.g., methyl or ethyl substituents) to quantify steric impacts.
- X-ray Crystallography : Resolve 3D structures to visualize spatial constraints .
Q. How should conflicting data regarding the thermodynamic stability of this compound derivatives be analyzed?
- Methodological Answer :
- Multi-Technique Validation : Cross-check DSC (differential scanning calorimetry) data with computational thermochemistry .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinities in solution to reconcile solid-state vs. solution-phase stability .
Q. What strategies can optimize the solubility of this compound in various solvents for reaction compatibility?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for high solubility, or non-polar solvents (e.g., hexane) for sterically hindered reactions.
- Co-solvent Systems : Blend solvents to balance polarity (e.g., ethanol/water mixtures) .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl) via post-synthetic modification .
Q. How can structure-activity relationship (SAR) studies be conducted on this compound derivatives for drug discovery?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., halogens, nitro groups) to assess biological activity .
- In Vitro Assays : Test cytotoxicity, receptor binding, or enzyme inhibition in cell lines .
- QSAR Modeling : Corrogate electronic/steric parameters with bioactivity data to predict optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
